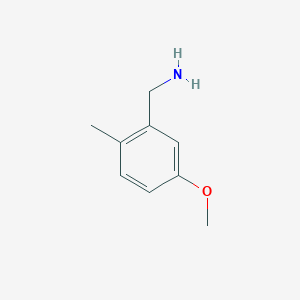

(5-Methoxy-2-methylphenyl)methanamine

Description

Properties

IUPAC Name |

(5-methoxy-2-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-3-4-9(11-2)5-8(7)6-10/h3-5H,6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNJJTXLCIGAFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-2-methylphenyl)methanamine typically involves the reaction of 5-methoxy-2-methylbenzaldehyde with ammonia or an amine source under reductive amination conditions. Common reagents used in this process include sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production methods for this compound may involve similar reductive amination techniques but on a larger scale. The choice of reagents and catalysts can vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (5-Methoxy-2-methylphenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.

Major Products Formed:

Oxidation: 5-Methoxy-2-methylbenzaldehyde or 5-Methoxy-2-methylbenzoic acid.

Reduction: Various reduced amine derivatives.

Substitution: Halogenated or other substituted benzylamine derivatives.

Scientific Research Applications

(5-Methoxy-2-methylphenyl)methanamine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Methoxy-2-methylphenyl)methanamine involves its interaction with various molecular targets. The methoxy and methyl groups can influence the compound’s binding affinity and specificity towards enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Aromatic Core and Functional Groups

(5-Phenylfuran-2-yl)methanamine Derivatives (–2):

- Feature a furan ring linked to a phenyl group. Substituents like urea linkers and 4-carboxyl groups on the phenyl ring are critical for SIRT2 inhibition (IC₅₀ values at 10–100 μM). Replacing the carboxyl group with ethyl formate or methoxy reduces activity, highlighting the importance of polar substituents .

- Key Example : Compound 20 (clogP = 5.14, clogS = −4.43) shows optimal lipophilicity for SIRT2 inhibition compared to analogs with thiourea or amide linkers .

- (5-Methoxythiophen-2-yl)methanamine (): Contains a thiophene ring with a methoxy group (C₆H₉NOS, MW = 143.21).

- Oxazole and Oxadiazole Derivatives (): Compounds like (2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine (C₁₃H₁₈ClN₃O₃, MW = 299.76) incorporate heterocycles that enhance metabolic stability and receptor selectivity .

Key Structural Differences

| Compound | Core Structure | Key Substituents | Molecular Weight | Notable Features |

|---|---|---|---|---|

| (5-Methoxy-2-methylphenyl)methanamine | Benzene | 5-OCH₃, 2-CH₃ | ~151.21* | Balanced lipophilicity, moderate polarity |

| (5-Phenylfuran-2-yl)methanamine | Furan-phenyl | Urea linker, 4-COOH | ~350–400 | High SIRT2 inhibition (33–100 μM) |

| (5-Methoxythiophen-2-yl)methanamine | Thiophene | 5-OCH₃ | 143.21 | Enhanced electronic interactions |

| (2-Methylpyrimidin-5-yl)methanamine | Pyrimidine | 2-CH₃ | 123.16 | Improved solubility |

*Estimated based on molecular formula C₉H₁₃NO.

Physicochemical Properties

- Lipophilicity (clogP): (5-Phenylfuran-2-yl)methanamine derivatives exhibit higher clogP (~5.14) due to nonpolar phenyl and furan groups, favoring membrane permeability but reducing aqueous solubility . this compound likely has a moderate clogP (~2–3), balancing permeability and solubility.

Solubility (clogS) :

- Polar substituents (e.g., 4-COOH in ) improve solubility (clogS = −4.43) but may limit blood-brain barrier penetration. The methoxy group in the target compound offers moderate polarity without excessive hydrophilicity.

Biological Activity

(5-Methoxy-2-methylphenyl)methanamine, also known as 5-methoxy-2-methylphenylamine, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N, featuring a methoxy group and a methyl group on the phenyl ring. This unique structure is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. Studies suggest it could enhance serotonin release or inhibit its reuptake, potentially exhibiting antidepressant-like properties.

- Cytotoxic Effects : Research indicates that the compound may induce cytotoxic effects in cancer cells through mechanisms such as apoptosis or autophagy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, related phenylmethanamines have demonstrated significant cytotoxic effects on glioblastoma cells. The following table summarizes the cytotoxicity of this compound compared to other compounds:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound HCl | TBD | Potentially via apoptosis/autophagy |

| Indolyl-Pyridinyl-Propenones | 2.5 | Methuosis-inducing activity |

| Other Phenylmethanamines | Varies | Various mechanisms including mitotic arrest |

Neurotransmitter Modulation

Studies have explored the effects of this compound on neurotransmitter systems. Its structural analogs have shown potential in modulating serotonin pathways, suggesting possible applications in treating mood disorders.

Comparative Analysis with Similar Compounds

Comparative studies have evaluated the unique features of this compound against other phenylmethanamines:

| Compound | Structural Features | Notable Activity |

|---|---|---|

| This compound HCl | Methoxy and methyl groups | Potential antidepressant effects |

| (4-Methoxyphenyl)methanamine HCl | Methoxy group only | Moderate cytotoxicity |

| (3-Methoxyphenyl)methanamine HCl | Methoxy group only | Limited biological activity |

Case Study 1: Anticancer Efficacy

In a recent investigation, this compound exhibited promising anticancer activity against various cell lines. The study indicated that the compound induced significant apoptosis in glioblastoma cells, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Neurotransmitter Interaction

Another study focused on the interaction of this compound with serotonin receptors. Results indicated that it could enhance serotonin release, which may provide insights into its use as an antidepressant.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-Methoxy-2-methylphenyl)methanamine, and how are purity and yield optimized?

- Methodology : The synthesis typically involves reductive amination of the corresponding aldehyde or nitrile reduction. For example, analogous compounds like (2-Bromo-5-(trifluoromethyl)phenyl)methanamine are synthesized via multi-step reactions involving methyl tert-butyl ether (MTBE) and sodium hydroxide for phase separation . Optimization includes adjusting reaction time, temperature, and solvent polarity. Purity is confirmed via HPLC (>98%) and NMR (e.g., δ 3.7 ppm for methoxy protons).

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- Spectroscopy : -NMR (to confirm methoxy and methyl groups), -NMR (for aromatic carbon assignments), and FT-IR (amine N-H stretch ~3300 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion [M+H] determination.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions due to potential amine volatility .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How stable is this compound under standard storage conditions?

- Methodology : Store in airtight containers at 2–8°C under inert gas (argon/nitrogen). Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Monitor degradation via HPLC; decomposition products may include oxidized amines or methoxy group cleavage .

Advanced Research Questions

Q. How can synthesis scalability challenges (e.g., low yields in reductive amination) be addressed?

- Methodology :

- Catalyst Screening : Test alternatives to Pd/C (e.g., Raney nickel) for improved selectivity .

- DOE (Design of Experiments) : Optimize parameters like pH (8–10), solvent (MTBE vs. THF), and reducing agent (NaBH vs. LiAlH) .

- By-Product Analysis : Use LC-MS to identify impurities (e.g., over-reduced by-products) and adjust reaction stoichiometry .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs?

- Methodology :

- Meta-Analysis : Compare datasets across studies (e.g., antimicrobial assays in Journal of Medicinal Chemistry, 2017) to identify confounding variables (e.g., solvent DMSO vs. saline) .

- Dose-Response Validation : Replicate assays with standardized protocols (e.g., CLSI guidelines) to verify IC values .

Q. How do structural modifications (e.g., substituent position) impact receptor binding affinity?

- Methodology :

- SAR Studies : Synthesize derivatives (e.g., 5-methoxy vs. 2-methyl substitution) and test via radioligand binding assays (e.g., for serotonin receptors) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and ΔG values .

Q. What are the ecological risks of this compound, and how are they assessed?

- Methodology :

- Acute Ecotoxicity : Follow OECD Test No. 201 (algae growth inhibition) and No. 202 (daphnia immobilization) .

- Biodegradation : Use OECD 301B (CO evolution test) to evaluate persistence .

Data Management and Reproducibility

Q. How should researchers document experimental parameters to ensure reproducibility?

- Methodology :

- Detailed Logs : Record reaction conditions (time, temperature, solvent purity), equipment calibration data, and batch-specific yields .

- Open Data : Share raw NMR/HPLC files in repositories like Zenodo or Figshare .

Tables

Table 1 : Key Analytical Parameters for Characterization

| Technique | Parameters | Reference |

|---|---|---|

| -NMR | δ 2.3 ppm (CH), δ 3.7 ppm (OCH) | |

| HPLC | Column: C18, Mobile phase: MeCN/HO (70:30), Flow: 1 mL/min | |

| HRMS | Expected [M+H]: 180.1121 (CHNO) |

Table 2 : Toxicity Data for Structural Analogs

| Compound | LD (Oral, Rat) | Key Hazard | Source |

|---|---|---|---|

| (2,4,6-Trimethoxyphenyl)methanamine | 500 mg/kg | Harmful if swallowed | |

| 2-Methoxyamphetamine | 250 mg/kg | Acute oral toxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.